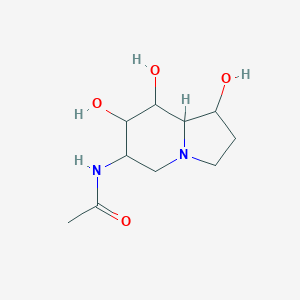

N-(1,7,8-Trihydroxyoctahydroindolizin-6-yl)acetamide

Beschreibung

Historical Context and Derivation from Natural Alkaloids

Castanospermine (B190763), the parent compound of 6-Acetamido-6-Deoxy-Castanospermine, was first isolated in 1981 from the seeds of the Australian legume Castanospermum australe. rhhz.net This natural alkaloid and its analogues belong to the polyhydroxylated indolizidine class of compounds. rhhz.net 6-Acetamido-6-Deoxy-Castanospermine is a synthetic derivative, meaning it is not found in nature but is created in a laboratory setting through chemical modification of castanospermine or its precursors. biosynth.comresearchgate.net This synthetic approach allows for the targeted alteration of the molecule's structure to investigate and enhance its biological properties. researchgate.net A facile synthesis of this compound has been described, highlighting its accessibility for research purposes. molaid.com

Fundamental Classification as a Glycosidase Inhibitor

6-Acetamido-6-Deoxy-Castanospermine is fundamentally classified as a glycosidase inhibitor. biosynth.com Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. biosynth.com By inhibiting these enzymes, the compound can interfere with processes that are dependent on carbohydrate metabolism and modification, such as glycoprotein (B1211001) processing. biosynth.com Specifically, it is recognized as a powerful inhibitor of hexosaminidases, a class of glycosidases. dextrauk.com

Significance of Acetamido and Deoxy Modifications in Biological Activity

The introduction of the acetamido and deoxy groups to the castanospermine structure is not arbitrary; these modifications significantly influence the compound's biological activity. The acetamido group at the C-6 position is particularly important for its potent inhibitory activity against β-N-acetylglucosaminidases. dextrauk.com In some enzymatic reactions, the acetamido group of a substrate can act as an intramolecular nucleophile, a mechanism known as substrate-assisted catalysis. nih.govnih.govcazypedia.org The presence of this group in 6-Acetamido-6-Deoxy-Castanospermine allows it to specifically target enzymes that utilize this mechanism. researchgate.net

The "deoxy" modification, referring to the removal of a hydroxyl group, also plays a crucial role in determining the inhibitor's specificity and potency. nih.gov The alteration of hydroxyl groups at various positions on the castanospermine skeleton has been a key strategy in developing analogues with tailored inhibitory profiles against different glycosidases. nih.govnih.govportlandpress.com For instance, the synthesis of various deoxy derivatives of castanospermine has been instrumental in understanding the contribution of different chiral centers to the specificity of glycosidase inhibition. nih.govnih.gov

Detailed Research Findings

Research has demonstrated the potent inhibitory effects of 6-Acetamido-6-Deoxy-Castanospermine on specific glycosidases. It is a very potent inhibitor of β-N-acetylglucosaminidases from various mammalian sources. dextrauk.com For example, it has been shown to inhibit these enzymes from human placenta, bovine kidney, jack bean, porcine placenta, and bovine epididymis with high efficacy. dextrauk.com Three-dimensional structures of a β-N-acetylhexosaminidase from Streptomyces coelicolor have been solved in the presence of 6-Acetamido-6-Deoxy-Castanospermine, providing detailed insights into its binding and inhibitory mechanism at the molecular level. nih.govrcsb.org

Table 1: Chemical Properties of 6-Acetamido-6-Deoxy-Castanospermine

| Property | Value | Source |

|---|---|---|

| CAS Number | 134100-29-1 | biosynth.comdextrauk.com |

| Molecular Formula | C₁₀H₁₈N₂O₄ | biosynth.comdextrauk.com |

| Molecular Weight | 230.26 g/mol | biosynth.comdextrauk.com |

Table 2: Reported Inhibitory Activity of 6-Acetamido-6-Deoxy-Castanospermine against β-N-acetylglucosaminidases

| Enzyme Source | IC₅₀ (mM) | Source |

|---|---|---|

| Human placenta | 0.5 | dextrauk.com |

| Bovine kidney | 1.5 | dextrauk.com |

| Jack bean | 1.6 | dextrauk.com |

| Porcine placenta | 0.4 | dextrauk.com |

| Bovine epididymis | 0.7 | dextrauk.com |

Eigenschaften

IUPAC Name |

N-(1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-5(13)11-6-4-12-3-2-7(14)8(12)10(16)9(6)15/h6-10,14-16H,2-4H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKWXDCSAKJQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN2CCC(C2C(C1O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601620 | |

| Record name | N-(1,7,8-Trihydroxyoctahydroindolizin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134100-29-1 | |

| Record name | N-(1,7,8-Trihydroxyoctahydroindolizin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for 6-Acetamido-6-Deoxy-Castanospermine

The total synthesis of 6-Acetamido-6-Deoxy-Castanospermine is a complex undertaking that requires precise control over stereochemistry at multiple chiral centers. While a direct total synthesis of this specific compound is not extensively detailed in singular reports, a plausible route can be constructed based on the established synthesis of castanospermine (B190763) and its close analogs, such as (+)-6-Deoxycastanospermine. These syntheses often commence from chiral pool starting materials to establish the initial stereocenters.

A representative synthetic strategy would likely involve the following key transformations:

Asymmetric Dihydroxylation: To introduce vicinal diols with the correct stereochemistry.

Ring-Closing Metathesis (RCM): To construct the six-membered ring of the indolizidine core.

Reductive Amination: To close the five-membered ring and form the bicyclic system.

Stereoselective Reduction: To set the stereochemistry of the newly formed hydroxyl groups.

Functional Group Interconversion: To introduce the acetamido group at the C6 position.

One potential pathway could start from a suitably protected carbohydrate derivative. The synthesis of (+)-6-Deoxycastanospermine, for instance, has been achieved from a protected L-gulonolactone, highlighting the utility of carbohydrates as chiral precursors. The key steps in such a synthesis would involve the construction of the indolizidine skeleton, followed by the strategic introduction of the required functionalities. The introduction of the 6-amino group would likely proceed via an azide (B81097) displacement of a sulfonate ester at the C6 position, followed by reduction to the amine and subsequent acetylation to yield the final product.

Semisynthetic Routes from Castanospermine

An alternative and often more efficient approach to 6-Acetamido-6-Deoxy-Castanospermine is through the semisynthesis from the naturally abundant castanospermine. This strategy leverages the pre-existing and correctly configured chiral scaffold of the natural product, focusing on the regioselective functionalization of the hydroxyl groups. The primary challenge in this approach is the selective modification of the C6-hydroxyl group in the presence of other secondary hydroxyls at C1, C7, and C8.

A general semisynthetic route would encompass the following steps:

Selective Protection: The hydroxyl groups at C1, C7, and C8 are protected, leaving the C6-hydroxyl group accessible for modification. This can be a challenging step due to the similar reactivity of the secondary alcohols.

Activation of the C6-Hydroxyl Group: The free C6-hydroxyl is converted into a good leaving group, typically a mesylate or tosylate.

Nucleophilic Displacement: The activated C6 position is then subjected to nucleophilic substitution with an azide source, such as sodium azide. This reaction proceeds with inversion of configuration at C6.

Reduction of the Azide: The resulting 6-azido-6-deoxy-castanospermine derivative is then reduced to the corresponding 6-amino-6-deoxy-castanospermine. Common reducing agents for this transformation include hydrogen sulfide, triphenylphosphine, or catalytic hydrogenation.

Acetylation: The final step involves the acetylation of the 6-amino group using acetic anhydride (B1165640) or acetyl chloride to afford 6-Acetamido-6-Deoxy-Castanospermine.

The regioselectivity of the initial protection and subsequent functionalization is the most critical aspect of this semisynthetic strategy.

Development of Polyhydroxylated Indolizidine Amino-Iminosugar Analogs

The development of analogs of 6-Acetamido-6-Deoxy-Castanospermine is driven by the need to explore the structure-activity relationship of glycosidase inhibitors. This involves the synthesis of a variety of polyhydroxylated indolizidine amino-iminosugars with different stereochemistries and substitution patterns. Key to this endeavor are advanced stereoselective synthetic techniques.

Diastereoselective Synthesis Techniques

Achieving the desired stereochemistry in the indolizidine core is paramount. Several diastereoselective methods are employed to control the formation of new stereocenters during the synthesis.

| Diastereoselective Reaction | Reagents/Catalysts | Stereochemical Outcome | Reference |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Syn-dihydroxylation with predictable facial selectivity. | researchgate.net |

| Aza-Claisen Rearrangement | Thermal or Lewis acid-catalyzed | Stereospecific epfl.chepfl.ch-sigmatropic rearrangement to form C-N and C-C bonds. | escholarship.org |

| Substrate-Controlled Reductions | NaBH4, L-Selectride | Diastereoselective reduction of ketones or imines guided by existing stereocenters. | epfl.ch |

| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock catalysts | Formation of cyclic olefins with control over ring size. |

These reactions, often used in sequence, allow for the construction of complex polyhydroxylated indolizidine scaffolds with high stereocontrol. For example, an aza-Claisen rearrangement can be used to set the stereochemistry at C8a, a crucial position in the indolizidine nucleus.

Strategies for Chiral Precursor Utilization

The use of readily available chiral starting materials, often referred to as the "chiral pool," is a cornerstone of the efficient synthesis of enantiomerically pure indolizidine alkaloids. These precursors provide a cost-effective way to incorporate one or more stereocenters into the target molecule, which then direct the stereochemical outcome of subsequent reactions.

Commonly used chiral precursors include:

Carbohydrates: Sugars like glucose, mannose, and xylose offer a rich source of contiguous stereocenters. Their polyhydroxylated nature makes them ideal starting points for the synthesis of iminosugars.

Amino Acids: L-proline and L-glutamic acid are frequently used to construct the five-membered ring of the indolizidine core. The inherent chirality of the amino acid is transferred to the final product.

Tartaric Acid: This C4 dicarboxylic acid provides a versatile chiral building block with C2 symmetry.

Other Natural Products: Chiral terpenes and alkaloids can also serve as starting materials for the synthesis of more complex indolizidine structures.

Mechanistic Elucidation of Enzyme Inhibition and Glycosylation Modulation

General Principles of Glycosidase Inhibition by 6-Acetamido-6-Deoxy-Castanospermine

6-Acetamido-6-deoxy-castanospermine (6-Ac-Cas) is a synthetically derived analogue of castanospermine (B190763), an alkaloid sourced from the seeds of Castanospermum australe. biosynth.com As a sophisticated glycosidase inhibitor, its mechanism of action is centered on the inhibition of glycosidases, which are enzymes essential for the hydrolysis of glycosidic bonds in carbohydrates. biosynth.com The introduction of acetamido and deoxy modifications to the castanospermine scaffold enhances the compound's specificity and potency in targeting these glycosidic pathways. biosynth.com

The core of its inhibitory action lies in its structural mimicry of the transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. Glycosidases that hydrolyze substrates with an N-acetylhexosamine moiety with retention of configuration, including those in families GH20 and GH84, often employ a substrate-assisted catalytic mechanism. rsc.org In this mechanism, the 2-acetamido group of the substrate participates in the reaction, attacking the anomeric carbon to form a cyclic oxazoline (B21484) intermediate. rsc.orgacs.org 6-Ac-Cas, with its acetamido group at the 6-position (which corresponds to the 2-position of a glucopyranose ring), effectively mimics this substrate involvement. nih.gov

The fused 5,6-ring system of the castanospermine core, combined with the strategically placed acetamido group, allows 6-Ac-Cas to bind tightly within the active site of target glycosidases. nih.gov This binding is often competitive, meaning it directly competes with the natural substrate for access to the enzyme's active site. nih.gov The inhibitor's charged nature at physiological pH further influences its interaction with the enzyme. nih.gov

Detailed Mechanism of O-GlcNAcase (OGA) Inhibition

O-GlcNAcase (OGA) is a key enzyme belonging to the glycoside hydrolase family 84 (GH84) that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins. acs.orgacs.org Inhibition of OGA is a significant area of research due to its potential therapeutic implications in various diseases. acs.orgresearchgate.net 6-Ac-Cas has been identified as a potent inhibitor of OGA. nih.govacs.orgresearchgate.net

Active Site Interactions and Conformational Dynamics with OGA Homologs

Crystallographic studies of 6-Ac-Cas in complex with a bacterial homolog of human OGA, BtGH84 from Bacteroides thetaiotaomicron, have provided detailed insights into its binding mode. nih.govresearchgate.net These studies reveal that 6-Ac-Cas binds within the enzyme's active site, a region highly conserved between the bacterial homolog and human OGA. researchgate.net

The binding of 6-Ac-Cas induces a distortion of the substrate from its stable 4C1 conformation to a 1,4B / 1S3 conformation, which is believed to mimic the transition state of the enzymatic reaction. cazypedia.org This conformational change is a key aspect of its inhibitory mechanism. Superposition of the 6-Ac-Cas-BtGH84 complex with the NAG-thiazoline-BtGH84 complex shows a slight alteration in the position normally occupied by the C6 hydroxyl group, which is likely to avoid a steric clash with Val314 and His433 in the active site. researchgate.net

Key hydrogen bonding interactions between 6-Ac-Cas and BtGH84 have been identified, with all interacting residues being conserved in human OGA. researchgate.net These interactions contribute to the potent inhibition of the enzyme.

Kinetic Characterization and Inhibitory Potency against OGA

Kinetic studies have demonstrated that 6-Ac-Cas is a competitive inhibitor of human OGA. nih.gov This means that it binds to the active site of the enzyme, directly competing with the natural substrate. nih.gov The inhibitory constant (Ki) for human OGA has been determined to be 300 nM. nih.govnih.gov This sub-micromolar inhibitory potency highlights the effectiveness of 6-Ac-Cas as an OGA inhibitor. nih.gov

The competitive nature of the inhibition is evident from Lineweaver-Burk plots, where increasing concentrations of 6-Ac-Cas result in an increase in the apparent Michaelis constant (KM) without affecting the maximum velocity (Vmax) of the reaction. nih.gov

Inhibition Profiles of β-N-Acetylhexosaminidases (GH20/GH84 Family)

In addition to OGA (a GH84 family member), 6-Ac-Cas also inhibits β-N-acetylhexosaminidases from the GH20 family. nih.govnih.govacs.org These enzymes are also involved in the cleavage of terminal N-acetyl-β-D-hexosaminide residues. nih.govacs.org

Crystallographic Insights into β-N-Acetylhexosaminidase Binding

X-ray crystallographic analyses of 6-Ac-Cas in complex with β-N-acetylhexosaminidases from the GH20 family, such as the enzyme from Streptomyces coelicolor A3(2) (ScHEX) and Paenibacillus sp. TS12, have been performed. nih.govacs.orgiucr.orgrcsb.org These studies reveal that the active site pocket of these enzymes contains multiple tryptophan residues, creating a hydrophobic environment that accommodates the inhibitor. iucr.org

The structure of ScHEX in complex with 6-Ac-Cas highlights structural variations in the loop 3 environment of the active site, suggesting conformational flexibility of key residues. nih.govacs.org This flexibility may play a role in substrate binding and catalysis. The binding of 6-Ac-Cas to these GH20 enzymes also involves a network of hydrogen bonds and hydrophobic interactions, similar to its binding to OGA.

Comparative Kinetic Studies with β-N-Acetylhexosaminidases

Kinetic analyses have shown that 6-Ac-Cas is a competitive inhibitor of human lysosomal β-hexosaminidase B (HexB), a member of the GH20 family. nih.gov The Ki value for the inhibition of HexB by 6-Ac-Cas was determined to be 250 nM, which is comparable to its inhibitory potency against OGA. nih.gov

This lack of significant selectivity between OGA and HexB indicates that the active sites of these enzymes share structural similarities that are recognized by 6-Ac-Cas. nih.gov However, the development of inhibitors with greater selectivity remains a key goal in the field to probe the specific functions of these enzymes. nih.gov

Interactive Data Table: Inhibitory Potency of 6-Acetamido-6-Deoxy-Castanospermine

| Enzyme Target | Glycoside Hydrolase Family | Inhibition Constant (Ki) | Inhibition Type |

| Human O-GlcNAcase (OGA) | GH84 | 300 nM | Competitive |

| Human β-hexosaminidase B (HexB) | GH20 | 250 nM | Competitive |

Impact on Cellular Glycosylation and Glycoprotein (B1211001) Processing Pathways

6-Acetamido-6-Deoxy-Castanospermine is a synthetic derivative of the natural alkaloid castanospermine and functions as a potent inhibitor of specific glycosidase enzymes. biosynth.com This inhibitory action is central to its effects on cellular functions, particularly the intricate pathways of glycosylation and glycoprotein processing. biosynth.com The compound's modifications, specifically the acetamido and deoxy groups, enhance its specificity and effectiveness in targeting these pathways. biosynth.com

The primary mechanism through which 6-Acetamido-6-Deoxy-Castanospermine exerts its influence is by competitively inhibiting key enzymes involved in the modification of glycans. nih.gov This leads to significant alterations in both N-linked and O-linked glycosylation processes, which are crucial for the proper folding, stability, and function of a vast number of proteins.

A major target of 6-Acetamido-6-Deoxy-Castanospermine is O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of proteins. nih.govsfu.ca By inhibiting OGA, the compound leads to a dose-dependent increase in the levels of O-GlcNAc-modified proteins within the cell. nih.gov This modulation of O-GlcNAcylation, a dynamic post-translational modification, can impact various cellular processes, including transcription, translation, and signal transduction. sfu.ca For instance, in 3T3-L1 adipocytes, treatment with 6-Acetamido-6-Deoxy-Castanospermine resulted in a measurable increase in O-GlcNAc levels, demonstrating its direct impact on this pathway in a cellular context. nih.gov

In addition to its effects on O-GlcNAcylation, 6-Acetamido-6-Deoxy-Castanospermine also functions as a hexosaminidase inhibitor, affecting the processing of N-linked glycans. nih.gov It has been shown to inhibit members of the glycoside hydrolase family 20 (GH20), which includes lysosomal β-hexosaminidases responsible for the degradation of gangliosides. nih.govresearchgate.net The inhibition of these enzymes can disrupt the normal trimming of N-acetylglucosamine residues from N-glycan chains, a critical step in the maturation of glycoproteins. nih.gov This can lead to the accumulation of glycoproteins with unprocessed or altered glycan structures. nih.gov

The disruption of glycoprotein processing has been observed in various contexts, including its potential to interfere with viral replication. biosynth.com Many viruses rely on the host cell's glycosylation machinery to correctly process their envelope glycoproteins, which are essential for viral entry and infectivity. acs.org By inhibiting key glycosidases, compounds like 6-Acetamido-6-Deoxy-Castanospermine can disrupt this process. biosynth.comacs.org

Furthermore, the compound has been shown to affect the activity of specific lysosomal enzymes. In cell models of Tay-Sachs and Sandhoff diseases, which are characterized by deficient hexosaminidase A activity, treatment with 6-Acetamido-6-Deoxy-Castanospermine was found to increase the activity of this enzyme at certain concentrations. google.com.na This highlights its ability to modulate specific glycoprotein processing pathways relevant to human diseases. However, at higher concentrations, an inhibitory effect was observed. google.com.na

The structural basis for its inhibitory action lies in its ability to mimic the natural substrate and bind to the active site of the target glycosidases. researchgate.net For OGA, the acetamido group at the 6-position plays a crucial role in its potent inhibition. nih.gov The interaction of the protonated nitrogen of the castanospermine core with the enzyme's nucleophilic carboxylate, a feature common to glucosidase inhibitors, contributes to its binding affinity. researchgate.net

Research Findings on Enzyme Inhibition and Cellular Effects:

| Enzyme | Inhibition Type | Inhibitory Constant (Ki) | Organism/System | Source |

|---|---|---|---|---|

| Human O-GlcNAcase (OGA) | Competitive | 300 nM | Human | nih.gov |

| Human Hexosaminidase B (HexB) | Competitive | 250 nM | Human | nih.gov |

| Jack Bean Hexosaminidase | Not Specified | IC50: 0.4-1.6 µM | Jack Bean | nih.gov |

| Animal Hexosaminidases | Not Specified | IC50: 0.4-1.6 µM | Various | nih.gov |

Impact on Cellular O-GlcNAc Levels:

| Cell Line | Effect | Effective Concentration (EC50) | Source |

|---|---|---|---|

| 3T3-L1 Adipocytes | Increased levels of O-GlcNAc-modified proteins | 9 µM | nih.gov |

Investigations into Diverse Biological Activities and Pharmacological Concepts

Research into Antiviral Mechanisms

The antiviral activity of 6-Acetamido-6-Deoxy-Castanospermine and related iminosugars is primarily attributed to their inhibition of α-glucosidases, crucial host enzymes involved in the N-linked glycosylation of viral envelope proteins. semanticscholar.orgoup.com This post-translational modification is essential for the proper folding, trafficking, and function of these viral glycoproteins, which mediate viral entry, assembly, and release. nih.govtandfonline.comfrontiersin.org

The mechanism of action involves the disruption of the normal processing of N-glycans in the endoplasmic reticulum (ER). nih.gov Specifically, by inhibiting α-glucosidase I, these compounds prevent the trimming of terminal glucose residues from the oligosaccharide chains attached to newly synthesized viral glycoproteins. nih.govnih.gov This leads to the accumulation of misfolded glycoproteins, which are then targeted for degradation by the ER-associated protein degradation (ERAD) pathway. nih.gov The resulting lack of properly folded envelope proteins can significantly impair the production of infectious viral particles. tandfonline.comnih.gov

Research has demonstrated the in vitro efficacy of castanospermine (B190763) and its derivatives against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Dengue virus, and Hepatitis C virus (HCV). semanticscholar.orgnih.gov For instance, studies have shown that these compounds can reduce the infectivity of HIV by altering the structure of the gp120 envelope glycoprotein (B1211001). nih.gov Similarly, in Dengue virus, they have been shown to cause misfolding and retention of the non-structural protein 1 (NS1) in the ER.

| Virus | Reported Effect | Mechanism of Action |

|---|---|---|

| Human Immunodeficiency Virus (HIV) | Reduced infectivity, inhibition of syncytium formation. nih.gov | Inhibition of α-glucosidase I, leading to misfolded gp120. nih.gov |

| Dengue Virus (DENV) | Inhibition of all four serotypes. nih.gov | Misfolding and ER retention of non-structural protein 1 (NS1). |

| Hepatitis C Virus (HCV) | Inhibition of viral replication. semanticscholar.org | Disruption of the correct folding and assembly of E1-E2 pre-budding complexes. |

| Influenza Virus | Inhibition of viral replication in vitro. nih.gov | Interference with glycoprotein processing. nih.gov |

Exploration of Anticancer Effects and Glycosylation-Dependent Tumorigenic Pathways

Altered glycosylation is a universal feature of cancer cells and plays a critical role in tumor progression. nih.govnih.gov These changes in glycan structures on the cell surface can influence cell-cell adhesion, signaling, and interactions with the tumor microenvironment, thereby promoting proliferation, invasion, and metastasis. nih.govresearchgate.netfrontiersin.org Consequently, the enzymes involved in the glycosylation pathways have emerged as promising targets for anticancer therapies. frontiersin.org

The anticancer potential of glycosidase inhibitors like 6-Acetamido-6-Deoxy-Castanospermine is linked to their ability to interfere with the synthesis of N-glycans on key proteins involved in tumorigenesis. nih.gov By inhibiting α-glucosidases, these compounds can induce the misfolding and degradation of growth factor receptors and adhesion molecules, which are often overexpressed and aberrantly glycosylated in cancer cells. frontiersin.org

For example, studies on castanospermine and its analogues have shown that they can inhibit the growth of breast cancer cells in vitro. nih.gov These compounds were found to induce cell cycle arrest and apoptosis in cancer cells without significantly affecting normal cells. nih.gov The proposed mechanism involves the modulation of the expression of proteins like Bcl2 and Bax, which are key regulators of apoptosis. nih.gov Furthermore, some glycosidase inhibitors have been shown to prevent angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. nih.gov

| Tumorigenic Pathway | Role of Glycosylation | Potential Effect of Glycosidase Inhibitors |

|---|---|---|

| Cell Proliferation | Proper folding and function of growth factor receptors (e.g., EGFR). researchgate.net | Inhibition of receptor signaling, leading to cell cycle arrest. |

| Invasion and Metastasis | Altered cell adhesion mediated by integrins and cadherins. nih.govresearchgate.net | Disruption of cell-matrix and cell-cell interactions. |

| Angiogenesis | Glycosylation of endothelial cell surface proteins involved in vessel formation. nih.gov | Inhibition of new blood vessel formation. nih.gov |

| Immune Evasion | Masking of tumor antigens by altered glycans. frontiersin.org | Enhanced recognition of cancer cells by the immune system. |

Modulation of Immune Cell Functions and Inflammatory Responses

Glycans play a fundamental role in the immune system, mediating cell-cell recognition, signaling, and the inflammatory response. oup.com The surfaces of immune cells are decorated with a dense layer of glycans, the "glycocalyx," which influences their activation, differentiation, and trafficking. nih.gov Glycosidases and glycosyltransferases are the enzymes responsible for creating this diverse array of glycan structures.

The modulation of these enzymes by inhibitors can therefore have profound effects on immune function. For instance, the interaction between leukocytes and endothelial cells, a critical step in the inflammatory response, is mediated by selectins binding to specific glycan ligands on the leukocyte surface. oup.com Altering these glycan structures could potentially dampen inflammatory responses.

Furthermore, glycans are involved in the signaling pathways of various immune receptors. nih.gov The proper glycosylation of T-cell and B-cell receptors is essential for their function and for initiating an appropriate immune response. oup.com Pathogens can also exploit host glycans for attachment and entry into cells, and some have evolved mechanisms to evade the immune system by mimicking host glycan structures. nih.gov Therefore, inhibitors of glycosidases could potentially interfere with these processes, thereby modulating the immune response to infection and inflammation.

Studies on Carbohydrate Metabolism and Related Cellular Processes

The inhibition of α-glucosidases by compounds like 6-Acetamido-6-Deoxy-Castanospermine has direct implications for carbohydrate metabolism. In the digestive tract, α-glucosidases are responsible for breaking down complex carbohydrates into absorbable monosaccharides. oup.com Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. oup.com This mechanism is the basis for the use of α-glucosidase inhibitors in the management of type 2 diabetes. oup.com

Beyond the gut, intracellular glycosidases are involved in various cellular processes. Lysosomal α-glucosidase, for example, is essential for the breakdown of glycogen (B147801) within the lysosome. Inhibition of this enzyme can lead to the accumulation of glycogen in lysosomes, a condition that mimics certain aspects of glycogen storage diseases. This highlights the importance of these enzymes in maintaining cellular homeostasis.

Examination as a Pharmacological Chaperone Candidate for Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases caused by mutations in genes encoding lysosomal enzymes. patsnap.comnih.gov These mutations often lead to the misfolding of the enzyme in the endoplasmic reticulum, followed by its premature degradation. mdpi.comrsc.org The resulting deficiency in enzyme activity leads to the accumulation of undigested substrates within the lysosome, causing cellular dysfunction and a wide range of clinical symptoms. nih.govnih.gov

Pharmacological chaperone therapy (PCT) is an emerging therapeutic strategy for certain LSDs. fondazionetelethon.itsemanticscholar.org This approach utilizes small molecules that can bind to the misfolded mutant enzyme, stabilizing its conformation and facilitating its proper trafficking from the ER to the lysosome. rsc.orgnih.gov Once in the lysosome, the chaperone dissociates, allowing the restored enzyme to function.

6-Acetamido-6-Deoxy-Castanospermine has been investigated as a potential pharmacological chaperone for certain LSDs, such as Gaucher and Fabry disease. nih.gov These diseases are caused by deficiencies in the enzymes glucocerebrosidase and α-galactosidase A, respectively. mdpi.com The principle behind this approach is that as a competitive inhibitor, 6-Acetamido-6-Deoxy-Castanospermine can bind to the active site of the misfolded enzyme in the ER, thereby stabilizing it.

| Disorder | Deficient Enzyme | Accumulated Substrate | Pharmacological Chaperone Approach |

|---|---|---|---|

| Gaucher Disease | Glucocerebrosidase. nih.gov | Glucosylceramide. patsnap.com | Small molecule chaperones to stabilize the mutant enzyme. mdpi.com |

| Fabry Disease | α-Galactosidase A. mdpi.com | Globotriaosylceramide. caymanchem.com | Iminosugar-based chaperones to aid in proper folding and trafficking. fondazionetelethon.it |

| Pompe Disease | Acid α-glucosidase. mdpi.com | Glycogen. mdpi.com | Chaperones to rescue mutant enzyme activity. fondazionetelethon.it |

Structure Activity Relationship Sar Studies and Analogue Design

Influence of Indolizidine Backbone Modifications on Inhibitory Activity

The indolizidine backbone of 6-acetamido-6-deoxy-castanospermine is a critical determinant of its inhibitory activity. This bicyclic core mimics the structure of carbohydrates, allowing it to interact with the active sites of glycosidase enzymes. nih.gov Generally, the introduction of an amino group to the polyhydroxylated indolizidine backbone has been found to suppress the ability to inhibit many of the screened glycosidases. researchgate.netresearchgate.net However, specific modifications can lead to enhanced potency and selectivity.

For instance, the synthesis of various polyhydroxylated indolizidines has revealed that substitutions at certain positions can significantly alter inhibitory profiles. Studies have shown that aryl or alkyl substituents at the C-8 position of the indolizidine ring can reduce the potency of glycosidase inhibition. researchgate.net Conversely, strategic modifications, such as those leading to the synthesis of 6-acetamido-6-deoxy-castanospermine itself, demonstrate that targeted alterations can yield potent inhibitors of specific enzymes. researchgate.netresearchgate.net The conformation of the indolizidine ring also plays a crucial role. When bound to a homolog of the O-GlcNAcase (OGA) enzyme, 6-acetamido-6-deoxy-castanospermine adopts an approximate 1,4 B / 4 E conformation, a distortion from the 4 C 1 chair conformation observed in solution. researchgate.net This conformational change highlights the dynamic nature of the inhibitor-enzyme interaction and the importance of the backbone's flexibility.

Contributions of Acetamido and Hydroxyl Groups to Specificity and Efficacy

The acetamido and hydroxyl groups of 6-acetamido-6-deoxy-castanospermine are pivotal to its specificity and efficacy as a glycosidase inhibitor. The presence of the acetamido group, in particular, is a key feature that distinguishes it from its parent compound, castanospermine (B190763), and contributes to its potent inhibition of several mammalian β-N-acetylglucosaminidases and O-GlcNAcase. researchgate.netresearchgate.net

The interaction of the acetamido group with the enzyme's active site is crucial. In the complex with a homolog of OGA, the acetamido carbonyl oxygen is positioned approximately 2.9 Å from the amine moiety of castanospermine, indicating a hydrogen bonding interaction. researchgate.net This specific interaction is a significant contributor to the compound's inhibitory potency.

The hydroxyl groups also play a critical role in binding and specificity. Their stereochemistry and position on the indolizidine ring influence the inhibitor's ability to fit into the enzyme's active site and form hydrogen bonds with key residues. For instance, in related inhibitors, the removal or modification of certain hydroxyl groups can lead to a profound loss of activity, underscoring their importance in maintaining the necessary interactions for potent inhibition. acs.org

Comparative SAR Analysis with Related Iminosugars and Glycosidase Inhibitors

To better understand the structure-activity relationship of 6-acetamido-6-deoxy-castanospermine, it is useful to compare it with other well-known glycosidase inhibitors, such as PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) and NAG-thiazoline (N-acetylglucosamine-thiazoline). tandfonline.com

While 6-acetamido-6-deoxy-castanospermine, PUGNAc, and NAG-thiazoline are all potent inhibitors of β-N-acetylglucosaminidases, they exhibit differences in their selectivity. researchgate.netacs.orggoogle.com PUGNAc and NAG-thiazoline are known to lack selectivity, inhibiting both O-GlcNAcase and the functionally related human lysosomal β-hexosaminidases. acs.orggoogle.com This lack of selectivity can lead to undesirable off-target effects. researchgate.net

The structural basis for these differences lies in their core structures and how they interact with the enzyme active site. NAG-thiazoline, for example, is designed to resemble the oxazoline (B21484) intermediate of the substrate-assisted catalytic mechanism of OGA. acs.org 6-acetamido-6-deoxy-castanospermine, with its indolizidine core, binds in a manner similar to other inhibitors like NAG-thiazoline and PUGNAc in some respects, but key differences in interactions, such as the hydrogen bond formed by the acetamido group, contribute to its specific inhibitory profile. researchgate.net

| Inhibitor | Core Structure | Selectivity |

| 6-Acetamido-6-Deoxy-Castanospermine | Indolizidine | Potent inhibitor of several mammalian β-N-acetylglucosaminidases and O-GlcNAcase. researchgate.netresearchgate.net |

| PUGNAc | Glycopyranosylideneamino N-phenylcarbamate | Lacks selectivity, inhibiting both O-GlcNAcase and lysosomal β-hexosaminidases. acs.orggoogle.com |

| NAG-thiazoline | Thiazoline | Lacks selectivity, inhibiting both O-GlcNAcase and lysosomal β-hexosaminidases. acs.orggoogle.com |

Rational Design Strategies for Enhanced Enzyme Selectivity

The development of highly selective enzyme inhibitors is a major goal in medicinal chemistry. Rational design strategies, which leverage an understanding of enzyme structure and function, are increasingly being employed to create inhibitors with improved selectivity. nih.govfrontiersin.org These strategies often involve computational modeling and site-directed mutagenesis to predict and validate the effects of specific structural modifications. nih.gov

For inhibitors like 6-acetamido-6-deoxy-castanospermine, rational design can focus on several key areas:

Modifying the Indolizidine Backbone: Subtle changes to the ring structure can alter the inhibitor's conformation and its fit within the active site of different enzymes. researchgate.net

Altering Functional Groups: The strategic addition, removal, or modification of functional groups like the acetamido and hydroxyl groups can enhance interactions with the target enzyme while reducing affinity for off-target enzymes. acs.org For example, the introduction of fluorine atoms in place of hydroxyl groups in some inhibitors has been shown to improve selectivity. acs.org

Computational Protein Design: This approach uses energy functions and conformational sampling to predict mutations that will improve the interaction between the inhibitor and the enzyme, thereby increasing potency and selectivity. nih.gov

By applying these rational design principles, researchers can systematically refine the structure of 6-acetamido-6-deoxy-castanospermine and related iminosugars to develop new therapeutic agents with enhanced enzyme selectivity and efficacy. magtech.com.cn

Advanced Structural Biology and Computational Studies

X-ray Crystallography of 6-Acetamido-6-Deoxy-Castanospermine-Enzyme Complexes

X-ray crystallography is a cornerstone technique in structural biology, providing atomic-level three-dimensional models of molecules, which are vital for understanding biological processes. nih.govbiologiachile.cl For enzyme inhibitors like 6-Acetamido-6-Deoxy-Castanospermine, crystallographic studies of the inhibitor bound to its target enzyme are invaluable for revealing the precise interactions that confer its potency and selectivity.

Resolution of Ligand-Bound Protein Structures

The determination of crystal structures for 6-Acetamido-6-Deoxy-Castanospermine in complex with various enzymes has provided critical insights into its inhibitory mechanism. Researchers have successfully co-crystallized this inhibitor with several glycoside hydrolases, resolving the structures to high resolution.

One of the key structures solved is the complex with Bacteroides thetaiotaomicron GH84 (BtGH84), a homolog of the human O-GlcNAcase (OGA), at a resolution of 2.0 Å. researchgate.net This structure revealed unambiguous electron density for the inhibitor bound within the active site's -1 subsite. researchgate.net More recently, crystal structures of DspB-like enzymes from the GH20 family, which are involved in degrading poly-β-1,6-linked N-acetyl-D-glucosamine (PNAG), have also been determined in complex with 6-Acetamido-6-Deoxy-Castanospermine. nih.govyork.ac.uknih.gov For instance, the structure of dispersin from Terribacillus saccharophilus (DispTs3) bound to the inhibitor was resolved at a resolution of 1.95 Å. rcsb.org

| Enzyme Target | Organism | PDB ID | Resolution (Å) | Reference |

|---|---|---|---|---|

| GH84 O-GlcNAcase Homolog | Bacteroides thetaiotaomicron | 2XJ7 | 2.0 | researchgate.net |

| Dispersin (GH20 Family) | Terribacillus saccharophilus | 8QAK | 1.95 | rcsb.org |

| Dispersin (GH20 Family) | Lactobacillus paracasei | 8QAL | 2.10 | nih.gov |

Analysis of Hydrogen Bonding Networks and Active Site Distortion

The high-resolution crystal structures enable a detailed analysis of the non-covalent interactions, particularly hydrogen bonds, that anchor the inhibitor in the enzyme's active site. In the complex with BtGH84, 6-Acetamido-6-Deoxy-Castanospermine is held in place by a network of hydrogen bonds with conserved active site residues. researchgate.net A crucial interaction occurs between the inhibitor's acetamido carbonyl oxygen and the amine group of the castanospermine (B190763) core, with a distance of approximately 2.9 Å. researchgate.net These interactions are critical for the stability of the enzyme-inhibitor complex. researchgate.netnsf.gov

Furthermore, structural analysis reveals that upon binding, the inhibitor undergoes conformational distortion. In the BtGH84 active site, 6-Acetamido-6-Deoxy-Castanospermine adopts an approximate 1,4B / 4E conformation, a distorted state compared to its standard 4C1 chair conformation observed in solution. researchgate.net This distortion mimics the conformation of the natural substrate during the enzymatic reaction, contributing to the compound's potent inhibitory activity. researchgate.neturl.edu The study of these hydrogen bond networks and conformational changes is fundamental to understanding how enzymes achieve substrate pre-activation and how inhibitors can effectively block this process. url.eduarxiv.org

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com It is widely employed in drug discovery to screen virtual libraries of compounds against a protein target and to estimate the strength of their interaction, often expressed as a docking score or predicted binding affinity. mdpi.comnih.gov

For 6-Acetamido-6-Deoxy-Castanospermine, molecular docking studies have been instrumental in identifying potential new biological targets. In one in silico study, the compound was docked against Interleukin-18 (IL-18), a cytokine involved in inflammation. ymerdigital.com The results showed a strong predicted binding affinity, with a docking score of less than -6.2, indicating a potentially potent inhibitory interaction. ymerdigital.com Further calculations using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method predicted a binding free energy between -38.5 and -42.5 kcal/mol, suggesting a strong and stable complex. ymerdigital.com The docking poses revealed that hydrogen bonds and covalent energy play a significant role in the binding affinity. ymerdigital.com

| Target Protein | Computational Method | Predicted Value | Reference |

|---|---|---|---|

| Interleukin-18 (IL-18) | Molecular Docking Score | < -6.2 | ymerdigital.com |

| MM-GBSA Binding Free Energy (kcal/mol) | -38.5 to -42.5 |

Molecular Dynamics Simulations to Explore Inhibitor-Enzyme Interactions

While X-ray crystallography provides a static snapshot of the enzyme-inhibitor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the motion of atoms and molecules over time. mdpi.com This technique is crucial for understanding the flexibility of the active site, the stability of binding poses, and the kinetic aspects of inhibitor-enzyme interactions. mdpi.comnih.gov

MD simulations can be initiated using the coordinates from crystal structures or docking poses. The simulation tracks the movements of the inhibitor and protein atoms, allowing for the analysis of interaction stability, conformational changes, and the role of solvent molecules. nih.gov For instance, simulations can monitor the root mean square deviation (RMSD) of the ligand to assess its stability within the binding pocket over the simulation time. mdpi.com Analysis of hydrogen bond persistence throughout the simulation provides further insight into the key interactions that stabilize the complex. mdpi.com Although specific MD simulation studies focused exclusively on 6-Acetamido-6-Deoxy-Castanospermine are not extensively detailed in the provided literature, this methodology is standard for characterizing potent inhibitors and would be used to complement the static structural data by exploring the dynamic behavior and energetic landscape of its binding to targets like OGA or IL-18. mdpi.comnih.gov

In Silico Screening and Identification of Potential Biological Targets

In silico screening, or virtual screening, is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govacs.org This approach can accelerate the discovery of new inhibitors and new biological targets for existing compounds.

6-Acetamido-6-Deoxy-Castanospermine has been identified as a potential modulator of new biological pathways through such screening methods. A notable example is the identification of Interleukin-18 (IL-18) as a potential target. ymerdigital.com In a study aiming to find natural derivatives that could act as IL-18 inhibitors, a library of compounds was docked against the IL-18 structure. ymerdigital.com 6-Acetamido-6-Deoxy-Castanospermine emerged as one of the top candidates due to its excellent docking score and predicted drug-like properties. ymerdigital.com This finding suggests a potential role for the compound in modulating immune and inflammatory responses, warranting further experimental investigation. ymerdigital.com Given its established potency against enzymes like O-GlcNAcase, the compound also serves as a valuable chemical probe and reference in screens designed to find new inhibitors for OGA-related tauopathies and other diseases. acs.orgresearchgate.net

Emerging Research Frontiers and Future Directions

Development of Novel 6-Acetamido-6-Deoxy-Castanospermine Derivatives

The synthesis of novel derivatives of 6-Acetamido-6-Deoxy-Castanospermine represents a significant area of research aimed at enhancing its therapeutic potential. biosynth.com The parent compound is a known inhibitor of glycosidases, enzymes that are critical for the hydrolysis of glycosidic bonds in carbohydrates. biosynth.com By modifying its structure, researchers aim to improve its specificity, efficacy, and pharmacokinetic properties.

The core structure of 6-Acetamido-6-Deoxy-Castanospermine, an analog of castanospermine (B190763), provides a versatile scaffold for chemical modification. biosynth.com The acetamido and deoxy groups are key to its inhibitory activity, and further alterations to these or other parts of the molecule could lead to derivatives with tailored biological activities. biosynth.com For instance, the synthesis of various acetamidosulfonamide derivatives has been explored, with studies indicating that specific structural features, such as an ethylene (B1197577) group connected to a pyridine (B92270) ring, can confer significant antioxidant activities. researchgate.net

Future research in this area will likely focus on structure-activity relationship (SAR) studies to rationally design new derivatives with enhanced potency and selectivity for specific glycosidases. This could involve the introduction of different functional groups to modulate the compound's interaction with the enzyme's active site. The ultimate goal is to develop derivatives that can be used to target diseases where glycosylation plays a crucial role, such as viral infections and cancer. biosynth.com

Integration of Omics Technologies in Glycobiology Research

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biological research by enabling the large-scale analysis of molecules. nih.gov In the context of glycobiology and glycosidase inhibitors like 6-Acetamido-6-Deoxy-Castanospermine, these technologies offer unprecedented opportunities to understand the compound's mechanism of action and its effects on cellular processes. nih.govnih.gov

Omics approaches can provide a holistic view of the biological system, moving beyond the study of single components to the analysis of entire sets of molecules like genes, transcripts, proteins, and metabolites. semanticscholar.org This is particularly relevant for understanding the multifaceted roles of glycosylation in health and disease.

Key Applications of Omics Technologies:

| Omics Technology | Application in Glycobiology Research |

| Genomics | Identifying genes involved in glycosylation pathways that are affected by glycosidase inhibitors. nih.gov |

| Transcriptomics | Analyzing changes in gene expression profiles in response to treatment with compounds like 6-Acetamido-6-Deoxy-Castanospermine. researchgate.net |

| Proteomics | Studying the effects of glycosylation inhibition on the proteome, including the abundance and modification of glycoproteins. semanticscholar.org |

| Metabolomics | Profiling the metabolome to understand the downstream metabolic consequences of glycosidase inhibition. semanticscholar.org |

By integrating these omics technologies, researchers can gain a comprehensive understanding of how 6-Acetamido-6-Deoxy-Castanospermine modulates cellular glycosylation and its subsequent impact on biological pathways. This knowledge is crucial for identifying biomarkers of drug efficacy and for the development of personalized medicine approaches. nih.gov

Advancements in Assay Methodologies for Glycosidase Inhibition Studies

The accurate and efficient evaluation of glycosidase inhibitors is paramount for drug discovery and development. frontiersin.org Consequently, there is a continuous drive to improve and develop new assay methodologies for studying glycosidase inhibition.

The most common method for detecting alpha-glucosidase inhibition is the colorimetric-based quantitative method. nih.gov This assay measures the amount of p-nitrophenol (pNP) released from the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) by the enzyme. nih.gov However, variations in experimental conditions and the enzymes used can affect the sensitivity and reliability of this assay. nih.govtci-thaijo.org

Recent advancements have focused on developing more robust and higher-throughput screening methods. These include fluorescence quenching experiments and kinetic assays that provide more detailed information about the mechanism of inhibition. frontiersin.orgacs.org For example, enzyme kinetic assays have been shown to have advantages over fundamental assay methods, including a wider range of measurement and greater reliability of the enzyme reaction. tci-thaijo.org

Furthermore, researchers are exploring the use of different substrates and detection methods to improve assay performance. The choice of substrate concentration is critical, as it can significantly impact the determined inhibitory activity. tci-thaijo.org The development of standardized protocols is also essential to ensure the comparability of results across different studies. nih.gov

Future directions in this area include the development of cell-based assays that more closely mimic the physiological environment and the use of computational methods, such as molecular docking, to predict the inhibitory potential of new compounds. semanticscholar.orgfrontiersin.org These advancements will accelerate the discovery and characterization of novel glycosidase inhibitors with therapeutic potential.

Q & A

Q. What are the key synthetic pathways for 6-Acetamido-6-Deoxy-Castanospermine, and what methodological challenges arise during its preparation?

Methodological Answer: The synthesis of 6-Acetamido-6-Deoxy-Castanospermine derivatives often involves:

Q. How is 6-Acetamido-6-Deoxy-Castanospermine characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 232.1184 for C10H18N2O4) .

- X-ray Crystallography : Rarely used due to crystallization challenges but definitive for absolute configuration .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl configuration, acetamido position) influence the α-glucosidase inhibitory activity of 6-Acetamido-6-Deoxy-Castanospermine analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Hydroxyl Groups : The 6R,7R,8S configuration in indolizidine analogs shows 10-fold higher α-glucosidase inhibition (IC50 = 0.8 µM) vs. 6R,7R,8R (IC50 = 8.2 µM) due to better enzyme active-site fit .

- Acetamido Position : 6-Acetamido substitution enhances solubility and binding affinity compared to parent castanospermine .

- Experimental Design :

Q. How can researchers resolve contradictions in reported NMR data for 6-Acetamido-6-Deoxy-Castanospermine derivatives synthesized via divergent routes?

Methodological Answer:

- Root Causes :

- Resolution Strategies :

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.